ethyl 2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate
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Overview
Description
Ethyl 2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate is a chemical compound with the molecular formula C21H16F3N3O3S . It is a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Scientific Research Applications
Multi-component Synthesis
A notable application of related compounds includes their utilization in multi-component synthesis processes. For instance, the five-component reaction involving ethyl 2-[(2-oxopropyl)sulfanyl]acetate, among other reactants, leads to the creation of diastereomers of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones. This synthesis showcases the compound's role in enabling complex tandem sequences that involve Mannich-enamine-substitution reactions (Raja & Perumal, 2006).
Nucleophilic Side Chains Probing
Another research avenue explores the use of N-Ethyl-5-phenylisoxazolium 3 - sulfonate (related to the target compound through its reaction mechanisms) as a reagent for probing nucleophilic side chains of proteins. This application emphasizes the compound's potential in biochemical assays and understanding protein interactions (Llamas et al., 1986).
Antimicrobial Activity
Compounds structurally related to ethyl 2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate have been synthesized and evaluated for antimicrobial activities. For example, the synthesis of thiazoles and their fused derivatives demonstrated in vitro antimicrobial activity against bacterial and fungal isolates, highlighting the potential therapeutic applications of these compounds (Wardkhan et al., 2008).
Spectroscopic Analysis and Molecular Docking
The spectroscopic analysis and molecular docking studies of related compounds, such as Ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate, provide insights into their electronic and molecular structure, offering potential for drug design and development. These studies contribute to understanding the interaction mechanisms with biological targets, which can inform the design of new therapeutic agents (El-Azab et al., 2016).
Novel Anti-Helicobacter pylori Agents
Research into compounds with a similar structural framework has led to the discovery of novel anti-Helicobacter pylori agents. This includes the development of compounds that show potent and selective activity against this gastric pathogen, offering a promising approach for treating infections resistant to current therapies (Carcanague et al., 2002).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that molecules with a trifluoromethyl group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that the suzuki–miyaura coupling reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Result of Action
It is known that the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway can be observed in the presence of certain triazole-pyrimidine-based compounds .
properties
IUPAC Name |
ethyl 2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3S/c1-2-30-16(28)11-31-20-26-17-14-8-3-4-9-15(14)25-18(17)19(29)27(20)13-7-5-6-12(10-13)21(22,23)24/h3-10,25H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCUSBGMVRSRES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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